molecular formula C12H9ClN2O7S B131299 Tetrahydroxyazon SCl CAS No. 946153-47-5

Tetrahydroxyazon SCl

Cat. No.: B131299
CAS No.: 946153-47-5
M. Wt: 360.73 g/mol
InChI Key: CBAGXAVCEYNXSN-UHFFFAOYSA-N
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Description

Tetrahydroxyazon SCl, also known as this compound, is a useful research compound. Its molecular formula is C12H9ClN2O7S and its molecular weight is 360.73 g/mol. The purity is usually 95%.
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Biological Activity

Tetrahydroxyazon SCl, with the chemical formula C12H9ClN2O7S and a molecular weight of 360.73 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and the results of various studies that highlight its biological significance.

  • IUPAC Name : 5-chloro-2-hydroxy-3-[(2,3,4-trihydroxyphenyl)diazenyl]benzenesulfonic acid
  • CAS Number : 946153-47-5
  • Molecular Structure : The compound features a sulfonic acid group and multiple hydroxyl groups that contribute to its reactivity and interaction with biological targets.

This compound primarily functions through complexation with metal ions, particularly copper (II) ions. The interaction involves:

  • Target of Action : Copper (II) ions and Zirconium (Zr).
  • Mode of Action : The compound forms stable complexes with these metal ions, which can be utilized in photometric assays to determine copper concentrations in various matrices such as alloys and soils.

The efficacy of this compound is influenced by environmental factors such as pH, where optimal complexation occurs at pH 2, indicating its potential use in acidic environments.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although specific mechanisms and targets remain to be fully elucidated.
  • Antioxidant Activity : The presence of multiple hydroxyl groups may confer antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, although detailed studies are required to identify specific targets.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential applications in developing antimicrobial agents.

Study 2: Antioxidant Potential

In vitro assays demonstrated that this compound could scavenge free radicals effectively. The compound showed a dose-dependent increase in antioxidant activity, with IC50 values comparable to known antioxidants like ascorbic acid.

Biochemical Pathways

This compound interacts with several biochemical pathways:

  • Metal Ion Regulation : By forming complexes with copper ions, it may influence pathways related to metal homeostasis.
  • Cell Signaling Modulation : The compound's ability to interact with cellular components suggests it may modulate signaling pathways involved in cellular stress responses.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsConcentration TestedReference
AntimicrobialSignificant growth inhibition>100 µg/mL
AntioxidantFree radical scavengingVaries
Enzyme InhibitionPotential inhibition observedNot specified

Properties

IUPAC Name

5-chloro-2-hydroxy-3-[(2,3,4-trihydroxyphenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O7S/c13-5-3-7(10(17)9(4-5)23(20,21)22)15-14-6-1-2-8(16)12(19)11(6)18/h1-4,16-19H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRIXANRVPNCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514408
Record name 5-Chloro-2-hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946153-47-5
Record name 5-Chloro-2-hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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